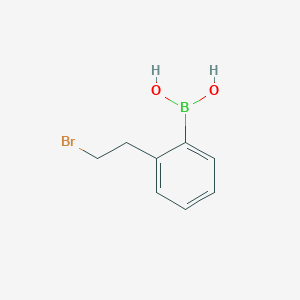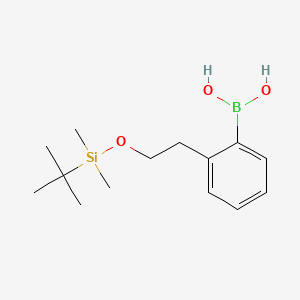![molecular formula C11H17NO B1520022 8-(Cyclopropylméthyl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 1184918-93-1](/img/structure/B1520022.png)
8-(Cyclopropylméthyl)-8-azabicyclo[3.2.1]octan-3-one
Vue d'ensemble
Description
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse asymétrique d'analogues de produits naturels
Le composé sert de précurseur dans la synthèse asymétrique d'analogues de produits naturels. Ces analogues présentent souvent la structure bicyclique comme motif central, qui est présent dans de nombreux composés biologiquement actifs . Par exemple, la synthèse de dérivés de 8-oxabicyclo[3.2.1]octane à partir de glycals a été rapportée, qui sont des intermédiaires clés dans la production de produits naturels complexes possédant des propriétés antitumorales et anti-inflammatoires potentielles .
Réactions en tandem catalysées par l'or
Il est utilisé dans des réactions en tandem catalysées par l'or(I), telles que la migration 1,3-acyloxy/réarrangement de Ferrier. Cette méthode est efficace pour préparer des structures bicycliques énantiomériquement pures qui sont courantes dans diverses classes de produits naturels . Ces structures sont importantes en raison de leurs activités biologiques intéressantes et de leurs applications thérapeutiques potentielles.
Développement d'agents antitumoraux
Le noyau bicyclique de 8-(Cyclopropylméthyl)-8-azabicyclo[3.2.1]octan-3-one est structurellement similaire à celui que l'on trouve dans l'Englerin A, un composé isolé de Phyllanthus engleri présentant une activité sélective contre les lignées cellulaires du cancer rénal . Cette similitude suggère des applications potentielles dans le développement de nouveaux agents antitumoraux.
Synthèse de composés anti-inflammatoires
Ce composé peut être utilisé pour synthétiser des analogues de l'Homalomenol C, qui est dérivé de Homalomena aromatica et utilisé dans la médecine traditionnelle vietnamienne comme agent anti-inflammatoire . La structure bicyclique est cruciale pour imiter le composant bioactif de ces remèdes traditionnels.
Inhibiteurs de la production d'oxyde nitrique
Le motif structural de ce composé se retrouve également dans les sesquiterpénoïdes comme la Balsamiferine J, qui a été isolée de Blumea balsamifera et présente une activité inhibitrice du NO contre les lignées cellulaires microgliales murines . Cela suggère des applications potentielles dans la conception d'inhibiteurs de la production d'oxyde nitrique, qui pourraient avoir des avantages thérapeutiques dans diverses conditions inflammatoires.
Réactions en cascade pour la synthèse de molécules complexes
Le composé est un candidat pour des réactions en cascade, qui sont une série de transformations chimiques qui se produisent dans un seul réacteur. Ces réactions sont précieuses pour synthétiser des molécules complexes efficacement et avec des coûts et des déchets réduits . La structure bicyclique de this compound la rend adaptée pour initier de telles réactions.
Mécanisme D'action
The azabicyclo octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest in the past decades due to its synthetic and pharmacological potential . The unique structure of these compounds can make them a challenging scaffold to acquire .
Analyse Biochimique
Biochemical Properties
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tropinone reductase I and tropinone reductase II, enzymes involved in the biosynthesis of tropane alkaloids . These interactions are crucial as they influence the metabolic pathways and the spectrum of alkaloids produced in certain plants. The compound’s ability to inhibit or activate these enzymes can lead to significant changes in biochemical reactions.
Cellular Effects
The effects of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in transformed root cultures of Datura stramonium, the compound alters the spectrum of tropane esters produced . This indicates its potential impact on gene expression and metabolic processes within the cells.
Molecular Mechanism
At the molecular level, 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes such as tropinone reductase I and II, leading to changes in gene expression and metabolic pathways . The compound’s structure allows it to fit into the active sites of these enzymes, thereby modulating their activity and influencing biochemical reactions.
Temporal Effects in Laboratory Settings
The stability and degradation of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one over time are important factors in laboratory settings. Studies have shown that the compound can have long-term effects on cellular function when used in in vitro or in vivo experiments . Its stability and degradation rate can influence the duration and intensity of its effects on cells and biochemical reactions.
Dosage Effects in Animal Models
The effects of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects . Understanding the threshold effects and the safe dosage range is crucial for its application in scientific research and potential therapeutic uses.
Metabolic Pathways
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one is involved in several metabolic pathways. It interacts with enzymes such as tropinone reductase I and II, influencing the biosynthesis of tropane alkaloids . These interactions can affect metabolic flux and the levels of various metabolites within the cells, highlighting the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes.
Propriétés
IUPAC Name |
8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c13-11-5-9-3-4-10(6-11)12(9)7-8-1-2-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXWSZSJANOMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3CCC2CC(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654922 | |
| Record name | 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184918-93-1 | |
| Record name | 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


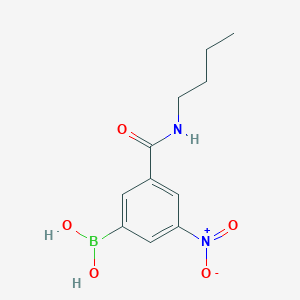
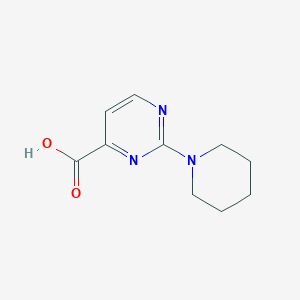
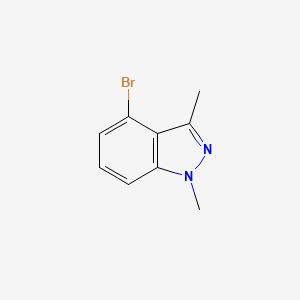
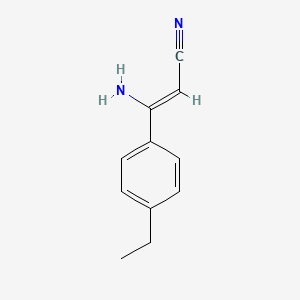
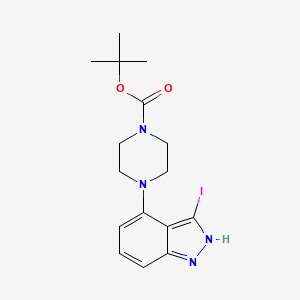
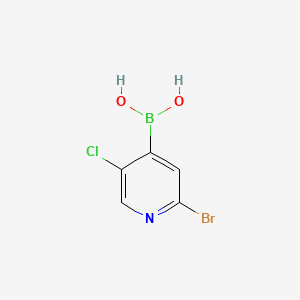
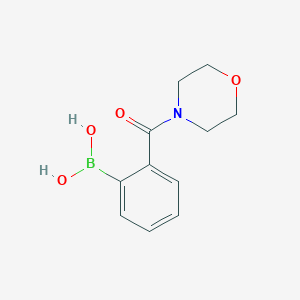
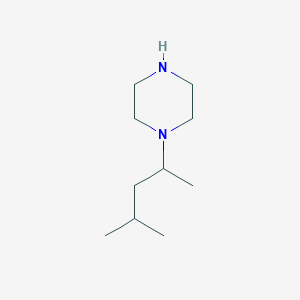
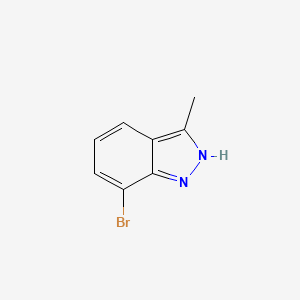
![Thieno[3,2-C]pyridin-3-amine](/img/structure/B1519955.png)

